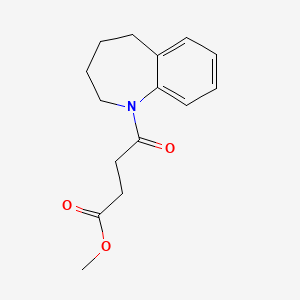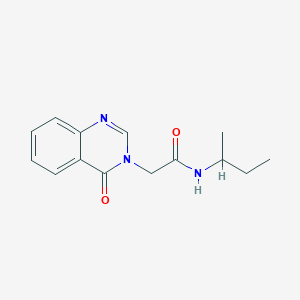![molecular formula C14H27N3O3S B4441369 N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441369.png)
N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidinecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide acts as a voltage-gated sodium channel blocker, binding to the Nav1.7 channel and reducing its activity. This results in a decrease in the transmission of pain signals, making it a potential therapeutic agent for the treatment of chronic pain.
Biochemical and Physiological Effects
N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its pain-relieving properties, N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to have neuroprotective effects in the brain, potentially making it a candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its specificity for the Nav1.7 sodium channel. This allows researchers to investigate the role of this channel in various physiological processes, without affecting other channels or systems in the body. However, one limitation is that N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new pain medications based on the compound's ability to modulate the Nav1.7 channel. Additionally, further studies are needed to investigate the compound's potential use in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress. Finally, research is needed to develop new methods for delivering N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide to increase its efficacy and duration of action.
Conclusion
In conclusion, N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. Its ability to modulate the Nav1.7 sodium channel makes it a potential candidate for the development of new pain medications. Additionally, N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for the treatment of other conditions. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Applications De Recherche Scientifique
N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been studied for its potential use in scientific research as a tool for investigating the role of ion channels in various physiological processes. Specifically, N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to modulate the activity of the Nav1.7 sodium channel, which is involved in pain sensation. This makes N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-16(2)21(19,20)17-10-8-12(9-11-17)14(18)15-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUXLDBFXISCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)
![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)



![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4441328.png)
![3-amino-N-(2,6-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441337.png)
![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4441350.png)
![N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441353.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4441361.png)
![N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441368.png)